2,2-Difluoro-2-nitro-1-phenylethan-1-one
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Overview
Description
2,2-Difluoro-2-nitro-1-phenylethanone is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-nitro-1-phenylethanone typically involves the introduction of fluorine and nitro groups onto a phenylethanone precursor. One common method involves the nitration of 2,2-difluoro-1-phenylethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-difluoro-2-nitro-1-phenylethanone may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-nitro-1-phenylethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: 2,2-Difluoro-2-amino-1-phenylethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-nitro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated and nitro-substituted compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro groups.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-nitro-1-phenylethanone depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-iodo-1-phenylethanone: Similar structure but with an iodine atom instead of a nitro group.
2-Chloro-2,2-difluoroacetophenone: Contains a chlorine atom instead of a nitro group.
2,2-Difluoro-1-phenylethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Difluoro-2-nitro-1-phenylethanone is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and physical properties. The presence of these groups can enhance the compound’s reactivity, stability, and potential for forming hydrogen bonds, making it valuable in various research and industrial applications.
Biological Activity
2,2-Difluoro-2-nitro-1-phenylethan-1-one, also known by its CAS number 33128-13-1, is a fluorinated ketone that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C9H8F2N2O3
- Molecular Weight : 232.17 g/mol
- IUPAC Name : this compound
These properties influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity :
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The presence of fluorine atoms enhances its lipophilicity, allowing better penetration into bacterial membranes.
Anticancer Properties :
Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects :
The compound has been noted for its potential to modulate inflammatory responses, making it a candidate for further investigation in the treatment of inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, altering cellular responses.
- Induction of Oxidative Stress : The compound could increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting potential as a therapeutic agent in oncology.
Properties
CAS No. |
33128-13-1 |
---|---|
Molecular Formula |
C8H5F2NO3 |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2,2-difluoro-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10,11(13)14)7(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
XKYKMZZFTXIGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])(F)F |
Origin of Product |
United States |
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